(S)-Etodolac-d4

Pharmacokinetics Enantioselective Bioanalysis NSAID Research

Accurate enantioselective quantification of (S)-etodolac in complex matrices is hampered by racemic or incorrect isotopic internal standards. (S)-Etodolac-d4 solves this: a stable isotope-labeled standard with 4 deuterium atoms at the 3,3,4,4-positions, providing a +4 Da mass shift. - Mirrors active S-enantiomer stereochemistry; eliminates analytical bias vs. racemic or R-enantiomer standards. - Enables precise Cmax/AUC determination for ANDA bioequivalence studies. - Validated for human plasma LC-MS/MS; supports COX-2 inhibition modeling.

Molecular Formula C17H21NO3
Molecular Weight 291.38 g/mol
Cat. No. B12408829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Etodolac-d4
Molecular FormulaC17H21NO3
Molecular Weight291.38 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i8D2,9D2
InChIKeyNNYBQONXHNTVIJ-ACHCCWTCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Etodolac-d4: Deuterated Internal Standard for Enantioselective Bioanalysis


(S)-Etodolac-d4 is the deuterium-labeled form of (S)-etodolac, the pharmacologically active S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac . As a stable isotope-labeled internal standard (SIL-IS), it is structurally identical to the target analyte, (S)-etodolac, except for the replacement of four hydrogen atoms with deuterium at the 3,3,4,4-positions of the tetrahydropyrano ring . This isotopic substitution provides a distinct mass shift (+4 Da) that allows for precise differentiation and quantification of the unlabeled analyte in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Enantioselective Quantification Needs (S)-Etodolac-d4


The clinical pharmacokinetics of etodolac are highly enantioselective, with the active (S)-enantiomer exhibiting a total clearance of 26.8 L/h, which is over 12-fold higher than the 2.21 L/h observed for the inactive (R)-enantiomer [1]. This profound difference in disposition necessitates enantiomer-specific quantification in bioequivalence, therapeutic drug monitoring, and pharmacokinetic/pharmacodynamic studies. Substituting (S)-Etodolac-d4 with a racemic deuterated analog or the (R)-enantiomer counterpart would introduce analytical bias, as the internal standard must mirror the exact stereochemistry of the target analyte to ensure identical ionization efficiency and chromatographic behavior under the conditions used for chiral separation or reversed-phase LC-MS/MS [1].

Quantitative Evidence for (S)-Etodolac-d4


Enantioselective Clearance Difference

In a two-way cross-over clinical study of 300 and 400 mg racemic etodolac, the total clearance of the active S-enantiomer was 26.8 L/h, compared to only 2.21 L/h for the inactive R-enantiomer. The volume of distribution at steady-state was also markedly different at 45.8 L and 14.6 L, respectively [1]. This 12.1-fold difference in clearance and 3.1-fold difference in distribution volume underscore the necessity of using an enantiomer-specific internal standard like (S)-Etodolac-d4 for accurate quantification of the therapeutically relevant species.

Pharmacokinetics Enantioselective Bioanalysis NSAID Research

Stable Isotope Internal Standard for Precise LC-MS/MS Quantification

(S)-Etodolac-d4 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of (S)-etodolac by LC-MS/MS. As a class, SIL-IS compounds are recognized for their ability to correct for matrix effects and ionization variability, leading to improved accuracy and precision in bioanalytical methods. While direct comparative validation data for (S)-Etodolac-d4 against non-isotopic internal standards (e.g., pioglitazone, indomethacin) are not available in the primary literature for this specific compound, the general principle of isotopic dilution mass spectrometry establishes that a deuterated analog provides superior compensation for analyte recovery and instrument fluctuation .

Bioanalysis LC-MS/MS Internal Standard Method Validation

Deuterium Isotope Effect on Metabolic Stability

Deuteration of drug molecules can influence pharmacokinetic and metabolic profiles by leveraging the kinetic isotope effect. A review by Russak et al. (2019) highlights that substitution of hydrogen with deuterium at metabolic soft spots can lead to reduced clearance and increased half-life in certain compounds [1]. While no head-to-head in vivo PK study comparing (S)-etodolac-d4 to unlabeled (S)-etodolac has been published, the potential for enhanced metabolic stability is a class-level property that makes this labeled compound a valuable tool for studying drug metabolism pathways and for developing novel deuterated drug candidates.

Metabolic Stability Deuterium Isotope Effect Drug Discovery

Regulatory-Compliant QC Characterization for ANDA

(S)-Etodolac-d4 is supplied with detailed characterization data compliant with regulatory guidelines, including analysis by LC-MS, NMR, HPLC, and chiral separation . Vendors provide these analytical reports to support method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . This level of documentation and quality assurance is essential for industrial users who require a highly characterized reference standard for bioequivalence studies and commercial production.

Quality Control Regulatory Compliance ANDA Reference Standard

Key Applications of (S)-Etodolac-d4


Enantioselective Bioequivalence of Generic Etodolac

In ANDA submissions, regulatory agencies require demonstration of bioequivalence for the active enantiomer, (S)-etodolac. (S)-Etodolac-d4 is the ideal internal standard for LC-MS/MS methods designed to quantify (S)-etodolac in human plasma, ensuring accurate assessment of Cmax and AUC for the therapeutically active species. The compound's characterization data directly supports method validation requirements .

Translational PK/PD Modeling of NSAID Pain Relief

Studies aiming to link (S)-etodolac concentrations to COX-2 inhibition and pain relief require precise, enantiomer-specific concentration-time data. (S)-Etodolac-d4 enables this quantification in complex clinical samples, as demonstrated by the modeling work of de Miranda Silva et al. (2017), which established the first quantitative time-course model for COX-2 induced pain inhibition [1].

Deuteration Effects on NSAID Metabolism and PK

For researchers exploring the impact of deuterium substitution on drug metabolism, (S)-Etodolac-d4 serves as a probe compound. Its deuterium labeling at the 3,3,4,4-positions of the tetrahydropyrano ring may alter metabolic clearance via the kinetic isotope effect, as described in the class-level review by Russak et al. (2019) [2]. This enables direct comparison with unlabeled (S)-etodolac in in vitro and in vivo metabolism studies.

Method Validation for Therapeutic Drug Monitoring

Clinical laboratories developing and validating assays for therapeutic drug monitoring of etodolac benefit from (S)-Etodolac-d4 as a stable isotope-labeled internal standard. Its use minimizes matrix effects and ensures the accuracy and precision required for clinical decision-making, as it corrects for variability in sample preparation and LC-MS/MS instrument performance .

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